1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)ethanone
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Overview
Description
1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)ethanone is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities. The structure of this compound consists of a pyrrolo[2,3-B]pyridine core with an ethanone group attached at the 6-position. This unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .
Preparation Methods
The synthesis of 1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)ethanone typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under specific reaction conditionsThe final step often involves the addition of an ethanone group to the 6-position of the pyrrolo[2,3-B]pyridine core .
Industrial production methods for this compound may involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, interacting with various biological targets.
Medicine: It has shown promise as a lead compound in drug discovery, particularly in the development of inhibitors for specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)ethanone involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can modulate downstream signaling pathways, leading to various biological effects such as inhibition of cell growth and induction of apoptosis .
Comparison with Similar Compounds
1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)ethanone can be compared with other pyrrolopyridine derivatives, such as:
1-(1H-Pyrrolo[2,3-B]pyridin-3-YL)ethanone: This compound has a similar structure but with the ethanone group at the 3-position, leading to different biological activities.
1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)ethanone: Another similar compound with variations in the position of the ethanone group and the pyridine ring, resulting in distinct chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with biological molecules, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
1-(1H-pyrrolo[2,3-b]pyridin-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6(12)8-3-2-7-4-5-10-9(7)11-8/h2-5H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAQINLWRSMFBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=C(C=C1)C=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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